molecular formula C23H24N2O2 B14483060 Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis- CAS No. 65953-58-4

Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-

Cat. No.: B14483060
CAS No.: 65953-58-4
M. Wt: 360.4 g/mol
InChI Key: WAYSQYILMUUVIY-UHFFFAOYSA-N
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Description

Phenol, 2,2’-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis- is a complex organic compound characterized by the presence of phenolic and imidazolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,2’-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis- typically involves the reaction of phenolic compounds with imidazolidine derivatives. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired product. One common method involves the use of nucleophilic aromatic substitution reactions, where the phenolic group reacts with an imidazolidine derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and bases like sodium hydroxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group typically results in the formation of quinones, while substitution reactions can lead to various substituted phenolic or imidazolidine derivatives .

Scientific Research Applications

Phenol, 2,2’-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis- has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 2,2’-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis- involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds and interact with enzymes or receptors, while the imidazolidine ring can participate in various chemical reactions. These interactions can modulate biological pathways and result in specific effects .

Comparison with Similar Compounds

Properties

CAS No.

65953-58-4

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

IUPAC Name

2-[[3-[(2-hydroxyphenyl)methyl]-2-phenylimidazolidin-1-yl]methyl]phenol

InChI

InChI=1S/C23H24N2O2/c26-21-12-6-4-10-19(21)16-24-14-15-25(17-20-11-5-7-13-22(20)27)23(24)18-8-2-1-3-9-18/h1-13,23,26-27H,14-17H2

InChI Key

WAYSQYILMUUVIY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(N1CC2=CC=CC=C2O)C3=CC=CC=C3)CC4=CC=CC=C4O

Origin of Product

United States

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